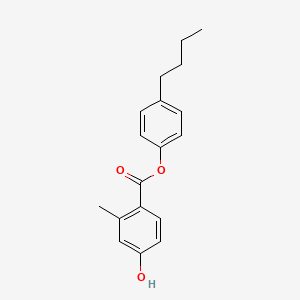
4-Butylphenyl 4-hydroxy-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylphenyl 4-hydroxy-2-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a hydroxy-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4-hydroxy-2-methylbenzoate can be achieved through esterification reactions. One common method involves the reaction of 4-hydroxy-2-methylbenzoic acid with 4-butylphenol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a consideration in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Butylphenyl 4-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-butylphenyl 4-oxo-2-methylbenzoate or 4-butylphenyl 4-carboxy-2-methylbenzoate.
Reduction: Formation of 4-butylphenyl 4-hydroxy-2-methylbenzyl alcohol.
Substitution: Formation of substituted derivatives on the phenyl ring, such as this compound with bromine or nitro groups.
Scientific Research Applications
4-Butylphenyl 4-hydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Butylphenyl 4-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties may result from its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2-methylbenzoate: Similar structure but with a methyl group instead of a butyl group.
Butylparaben (Butyl 4-hydroxybenzoate): Similar ester structure but lacks the methyl group on the benzoate moiety.
Uniqueness
4-Butylphenyl 4-hydroxy-2-methylbenzoate is unique due to the presence of both a butyl group and a hydroxy-methylbenzoate moiety, which may confer distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
56077-18-0 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(4-butylphenyl) 4-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C18H20O3/c1-3-4-5-14-6-9-16(10-7-14)21-18(20)17-11-8-15(19)12-13(17)2/h6-12,19H,3-5H2,1-2H3 |
InChI Key |
UIXZBRVWWYCZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



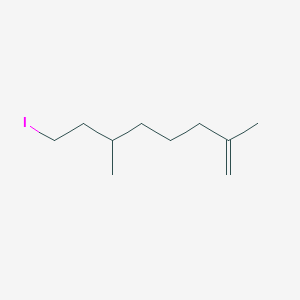
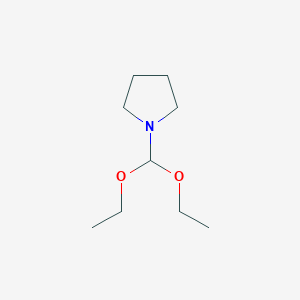
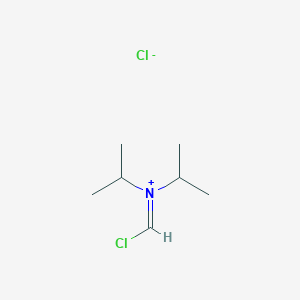

![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)

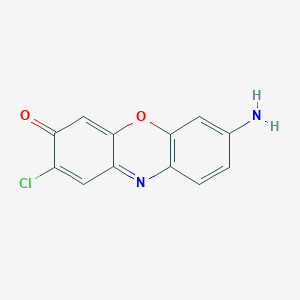
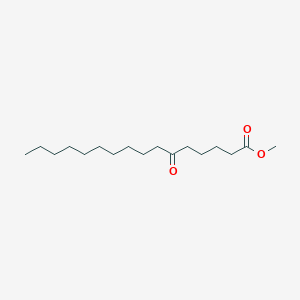

![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)


![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
